molecular formula C22H25ClFN3O3S B2930142 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride CAS No. 1216955-95-1

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2930142
CAS No.: 1216955-95-1
M. Wt: 465.97
InChI Key: SYSBWRGYEULLFU-UHFFFAOYSA-N
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Description

N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a benzothiazole-derived compound characterized by a fluorine substituent at the 6-position of the benzothiazole ring, a morpholinopropyl group on the acetamide nitrogen, and a phenoxyacetamide backbone. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in drug development.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S.ClH/c23-17-7-8-19-20(15-17)30-22(24-19)26(10-4-9-25-11-13-28-14-12-25)21(27)16-29-18-5-2-1-3-6-18;/h1-3,5-8,15H,4,9-14,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSBWRGYEULLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)COC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the following:

  • Chemical Formula : C22H25ClFN3O2S
  • Molecular Weight : 449.97 g/mol

The unique combination of a fluorobenzothiazole moiety, a morpholine ring, and a phenoxyacetamide functional group contributes to its distinct bioactive profile.

This compound exhibits significant biological activity through several mechanisms:

  • Inhibition of Cancer Cell Proliferation : The compound has shown potent activity against various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. Studies indicate that it inhibits cell proliferation by inducing apoptosis and arresting the cell cycle at specific phases .
  • Modulation of Inflammatory Responses : Research has indicated that this compound can significantly reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This anti-inflammatory effect may enhance its therapeutic potential in treating cancers associated with chronic inflammation.
  • Targeting Signaling Pathways : The compound has been observed to inhibit critical signaling pathways involved in cancer progression, notably the AKT and ERK pathways. These pathways are crucial for cell survival and proliferation, making them attractive targets for cancer therapy .

Biological Activity Evaluation

The biological activities of this compound have been evaluated using various assays:

Assay Type Cell Line Concentration Range Effect Observed
MTT AssayA4311 - 4 μMSignificant inhibition of cell proliferation
Flow CytometryA5491 - 4 μMInduction of apoptosis and cell cycle arrest
ELISARAW264.7Not specifiedDecreased levels of IL-6 and TNF-α
Scratch Wound HealingA431/A549Not specifiedInhibition of cell migration

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various cancer models:

  • Anticancer Activity : In a study involving multiple cancer cell lines, the compound demonstrated a concentration-dependent reduction in viability, with IC50 values indicating potent anticancer properties comparable to established chemotherapeutics .
  • Dual Action Against Inflammation and Cancer : Another study reported that the compound not only inhibited tumor growth but also modulated inflammatory responses, suggesting its potential as a dual-action therapeutic agent .
  • Structural Modifications for Enhanced Activity : Variations in the chemical structure of benzothiazole derivatives have been shown to significantly influence biological activity. For instance, substituting different groups on the benzothiazole ring can enhance anticancer efficacy or alter pharmacokinetics .

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability compared to chlorine, though chlorine could improve lipophilicity .

Variations in the Alkyl Chain and Amine Groups

Compound Name Alkyl Chain/Amino Group Key Differences Molecular Weight (g/mol)
Target Compound 3-Morpholinopropyl Morpholine ring enhances solubility 482.0 (estimated)
N-(6-Fluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride 3-Dimethylaminopropyl Dimethylamino group increases basicity 458.4
N-(3-(Dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride 3-Dimethylaminopropyl Phenylacetamide backbone (vs. phenoxyacetamide) 404.0

Key Observations :

  • Morpholinopropyl vs. Dimethylaminopropyl: The morpholine ring (cyclic ether) may reduce off-target interactions compared to dimethylamine’s stronger basicity, which could influence tissue distribution .

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